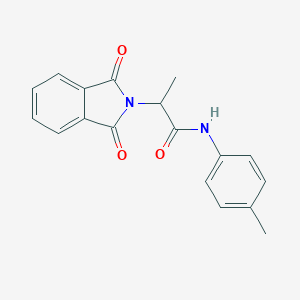![molecular formula C30H18N2O8 B401339 2-OXO-2-PHENYLETHYL 4-[5-(3-NITROBENZOYL)-1,3-DIOXOISOINDOL-2-YL]BENZOATE](/img/structure/B401339.png)
2-OXO-2-PHENYLETHYL 4-[5-(3-NITROBENZOYL)-1,3-DIOXOISOINDOL-2-YL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-PHENYLETHYL 4-[5-(3-NITROBENZOYL)-1,3-DIOXOISOINDOL-2-YL]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a phenylethyl group, a nitrobenzoyl group, and an isoindole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 4-[5-(3-NITROBENZOYL)-1,3-DIOXOISOINDOL-2-YL]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-hydroxyacetophenone with 4H-chromen-4-one in the presence of carbon disulfide and potassium carbonate, followed by the addition of bromoethane . The reaction mixture is heated to 35°C with efficient stirring and monitored by thin layer chromatography (TLC). After completion, the mixture is cooled, poured into ice water, and extracted with ethyl acetate. The organic layers are then washed with anhydrous sodium sulfate, and the solvent is removed under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 4-[5-(3-NITROBENZOYL)-1,3-DIOXOISOINDOL-2-YL]BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 4-[5-(3-NITROBENZOYL)-1,3-DIOXOISOINDOL-2-YL]BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 4-[5-(3-NITROBENZOYL)-1,3-DIOXOISOINDOL-2-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitrobenzoyl group can participate in redox reactions, affecting cellular oxidative stress levels. The isoindole moiety may interact with DNA or proteins, influencing gene expression and protein function.
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-PHENYLETHYL 2-[(3-NITROBENZOYL)AMINO]BENZOATE: Shares similar structural features but differs in the position of the nitrobenzoyl group.
5-METHYL-4-OXO-5-PHENYL-4,5-DIHYDRO-2-FURANCARBOXYLIC ACID: Contains a phenyl group and an oxo group but has a different core structure.
Uniqueness
2-OXO-2-PHENYLETHYL 4-[5-(3-NITROBENZOYL)-1,3-DIOXOISOINDOL-2-YL]BENZOATE is unique due to its combination of functional groups and the presence of the isoindole moiety
Properties
Molecular Formula |
C30H18N2O8 |
|---|---|
Molecular Weight |
534.5g/mol |
IUPAC Name |
phenacyl 4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoate |
InChI |
InChI=1S/C30H18N2O8/c33-26(18-5-2-1-3-6-18)17-40-30(37)19-9-12-22(13-10-19)31-28(35)24-14-11-21(16-25(24)29(31)36)27(34)20-7-4-8-23(15-20)32(38)39/h1-16H,17H2 |
InChI Key |
OTFMOPPKEGZQFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(diethylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B401258.png)
![N-[4-(DIETHYLAMINO)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE](/img/structure/B401261.png)
![6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline](/img/structure/B401262.png)

![2-[{2,4-Bisnitrophenyl}(phenylmethyl)amino]ethanol](/img/structure/B401264.png)
![4-[(2-Bromoethyl)oxy]benzaldehyde (6-chloro-4-phenylquinazolin-2-yl)hydrazone](/img/structure/B401266.png)

![3,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B401268.png)
![4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B401269.png)
![2,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B401270.png)
![2-methyl-N-{2,2,2-trichloro-1-[(furan-2-ylmethyl)amino]ethyl}benzamide](/img/structure/B401272.png)
![4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B401275.png)
![4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B401276.png)
